3-(1-Bromoethyl)-5-chloropyridine
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Overview
Description
3-(1-Bromoethyl)-5-chloropyridine is an organic compound that belongs to the class of halogenated pyridines This compound features a pyridine ring substituted with a bromoethyl group at the third position and a chlorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)-5-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-ethyl-5-chloropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to precisely control the addition of reagents and maintain the desired temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromoethyl)-5-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether are used.
Major Products Formed
Nucleophilic Substitution: Products include 3-(1-azidoethyl)-5-chloropyridine or 3-(1-thioethyl)-5-chloropyridine.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 3-ethyl-5-chloropyridine.
Scientific Research Applications
3-(1-Bromoethyl)-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Bromoethyl)-5-chloropyridine involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Bromoethyl)-5-fluoropyridine
- 3-(1-Bromoethyl)-5-methylpyridine
- 3-(1-Bromoethyl)-5-iodopyridine
Comparison
Compared to these similar compounds, 3-(1-Bromoethyl)-5-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions. Additionally, the presence of chlorine can impact the compound’s solubility and stability, which are important factors in its practical applications.
Properties
Molecular Formula |
C7H7BrClN |
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Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-(1-bromoethyl)-5-chloropyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5(8)6-2-7(9)4-10-3-6/h2-5H,1H3 |
InChI Key |
RGQBPDUMZDYYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)Cl)Br |
Origin of Product |
United States |
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